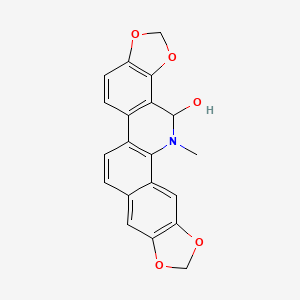

Sanguinarine pseudobase

Description

Context within Benzophenanthridine Alkaloids: A Class of Isoquinoline (B145761) Alkaloids

Sanguinarine (B192314) belongs to the benzophenanthridine group, which is a prominent subclass of isoquinoline alkaloids. nih.govresearchgate.net Isoquinoline alkaloids are a large and diverse family of naturally occurring nitrogen-containing compounds, many of which exhibit significant biological activities. nih.gov They are characterized by a core structure featuring an isoquinoline nucleus.

Benzophenanthridine alkaloids are distinguished by their tetracyclic framework, which consists of a benzene (B151609) ring fused to a phenanthridine (B189435) system. researchgate.netresearchgate.net This structural class is predominantly found in plant families such as Papaveraceae (poppy family) and Fumariaceae. repositorioinstitucional.mxnih.gov Sanguinarine is one of the most extensively studied compounds within this group, recognized for its array of biological effects, including antimicrobial and anti-inflammatory properties. nih.govnih.govresearchgate.net The unique chemical architecture of these alkaloids allows them to interact specifically with various biological targets, making them a subject of intense pharmacological investigation. researchgate.net

The Pseudobase Form of Sanguinarine: Chemical Characterization and Biological Significance

Sanguinarine exists in a pH-dependent equilibrium between two forms: a positively charged quaternary iminium ion and an electroneutral alkanolamine, commonly referred to as the pseudobase. sci-hub.semedicinacomplementar.com.brrsc.org This equilibrium is a critical aspect of its chemistry and biological action. upol.cz

Chemical Characterization:

The transformation between the two forms involves the reversible nucleophilic addition of a hydroxide (B78521) ion (OH-) to the C6 position of the iminium cation. sci-hub.sersc.org This reaction is governed by the pH of the solution, with a reported pKa of approximately 8.0. sci-hub.seresearchgate.net

Iminium Form (Cationic): At acidic to neutral pH (below ~7.2), the planar, quaternary iminium form is predominant. rsc.org This form is water-soluble. sci-hub.se

Pseudobase Form (Neutral): In more alkaline conditions (pH above ~7.2), the non-planar, neutral pseudobase form, also known as 6-hydroxydihydrosanguinarine, becomes more prevalent. sci-hub.sersc.org This form is more lipophilic (fat-soluble) and less soluble in water. sci-hub.se

Interactive Table 1: Comparative Properties of Sanguinarine Forms

| Property | Iminium Form | Pseudobase (Alkanolamine) Form |

|---|---|---|

| Chemical Name | 13-methyl- researchgate.netresearchgate.netbenzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium | 6-Hydroxydihydrosanguinarine |

| Charge | Positive (Cationic) | Neutral |

| Structure | Planar | Non-planar, buckled sci-hub.se |

| Solubility | Water-soluble sci-hub.se | More soluble in organic solvents sci-hub.se |

| Predominant pH | Acidic to Neutral (pH < 7.2) rsc.org | Alkaline (pH > 7.2) rsc.org |

Biological Significance:

The ability of sanguinarine to exist in these two states is fundamental to its biological significance. The neutral, lipophilic pseudobase is believed to be the form that can more readily penetrate cellular membranes. sci-hub.semedicinacomplementar.com.br Once inside the cell, where the intracellular pH may differ, it can revert to the biologically active iminium form. sci-hub.semedicinacomplementar.com.br

Research findings highlight the distinct roles and interactions of the pseudobase:

Membrane Permeability: The electroneutral character of the pseudobase allows it to cross biological membranes, a crucial step for its intracellular activity. sci-hub.se

Interaction with Biomolecules: While the iminium form is known to be the primary form that intercalates with DNA, the pseudobase shows different binding preferences. sci-hub.sersc.org For instance, the alkanolamine form has been identified as the favored one for interactions with proteins like serum albumin. rsc.org

Conversion to Active Form: Studies have shown that even at alkaline pH where the pseudobase form predominates, the presence of high concentrations of DNA can induce a conversion back to the DNA-bound iminium form. sci-hub.se This suggests that the cellular environment can modulate the equilibrium to facilitate interaction with specific targets.

Interactive Table 2: Selected Research Findings on Sanguinarine Pseudobase

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Cellular Uptake | The non-polar pseudobase can penetrate the cell membrane, increasing cellular availability. | Facilitates the entry of the compound into cells where it can exert its effects. | sci-hub.se |

| Protein Binding | The alkanolamine (pseudobase) form is the preferred form for binding to serum proteins. | Influences the transport and distribution of sanguinarine in biological systems. | rsc.org |

| Equilibrium Shift | DNA can induce the conversion of the pseudobase to the bound iminium form, even at alkaline pH. | Demonstrates that the target molecule can influence the chemical form of the alkaloid. | sci-hub.se |

| Chemical Reactivity | The pseudobase is formed by a reversible nucleophilic attack on the iminium ion. | This reversible nature allows it to act as a latent form of the active iminium cation. | medicinacomplementar.com.br |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15NO5 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-ol |

InChI |

InChI=1S/C20H15NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7,20,22H,8-9H2,1H3 |

InChI Key |

YZRQUTZNTDAYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)O |

Synonyms |

8-hydroxydihydrosanguinarine |

Origin of Product |

United States |

Biosynthesis and Natural Production Research of Sanguinarine Pseudobase

Plant Origin and Distribution of Sanguinarine (B192314) Precursors

Sanguinarine and its precursors are classified as benzylisoquinoline alkaloids (BIAs). nih.gov These compounds are predominantly found in plants belonging to the Papaveraceae, Fumariaceae, and Rutaceae families. nih.govmdpi.comnih.govresearchgate.net Notable plant species that serve as natural sources for these alkaloids include bloodroot (Sanguinaria canadensis), from which the compound derives its name, Mexican prickly poppy (Argemone mexicana), greater celandine (Chelidonium majus), plume poppy (Macleaya cordata), and the opium poppy (Papaver somniferum). wikipedia.orgnih.govtaylorandfrancis.commaxapress.com

Research into the distribution of sanguinarine within these plants shows a distinct tissue-specific accumulation. The highest concentrations are typically found in the underground tissues, such as the rhizomes and roots. mdpi.comresearchgate.netresearchgate.net For instance, in Sanguinaria canadensis, the concentration of sanguinarine in the rhizomes can be tenfold higher than in the roots and a thousand-fold higher than in the leaves and flowers. researchgate.net Similarly, in Macleaya cordata, the biosynthesis of precursors like protopine (B1679745) primarily occurs in the roots, which are then transported to the pods for the final synthesis of sanguinarine. maxapress.com This compartmentalization suggests a complex system of transport and synthesis throughout the plant. mdpi.commdpi.com In mature Argemone mexicana plants, sanguinarine is restricted to the roots and mature seeds. mdpi.com The synthesis is often a defense response, induced by herbivores or pathogens. mdpi.com

Table 1: Natural Plant Sources of Sanguinarine Precursors

Enzymatic Pathways and Intermediates in Sanguinarine Biosynthesis

The biosynthesis of sanguinarine is a multi-step enzymatic process that begins with the amino acid L-tyrosine. frontiersin.orgoup.com This pathway is shared with other BIAs, including morphine, up to a critical branch point. wikipedia.orgmdpi.com The entire process involves enzymes located in different subcellular compartments, including the cytosol and the endoplasmic reticulum (ER). mdpi.comnih.govnih.gov

The pathway initiates with two molecules of L-tyrosine. mdpi.com One is converted to dopamine, while the other forms 4-hydroxyphenylacetaldehyde. wikipedia.org These two molecules are then condensed by (S)-norcoclaurine synthase (NCS) to produce the central precursor, (S)-norcoclaurine. oup.com A series of methylation and hydroxylation reactions follow, catalyzed by enzymes such as (S)-norcoclaurine 6-O-methyltransferase (6OMT) , (S)-coclaurine N-methyltransferase (CNMT) , (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) , and (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , to yield the crucial branch-point intermediate, (S)-reticuline. researchgate.netnih.govsci-hub.se

At this juncture, the pathway commits to sanguinarine synthesis. The berberine bridge enzyme (BBE) , a flavoprotein oxidase, catalyzes the conversion of (S)-reticuline into (S)-scoulerine, forming the characteristic methylene (B1212753) bridge of protoberberine alkaloids. researchgate.netfrontiersin.orgnih.gov (S)-scoulerine is then converted to (S)-stylopine through the action of two cytochrome P450 enzymes, cheilanthifoline synthase (CheSyn) and stylopine synthase (StySyn) . researchgate.netresearchgate.net

Subsequent steps involve the conversion of (S)-stylopine to protopine, catalyzed by tetrahydroprotoberberine N-methyltransferase (TNMT) and methylstylopine hydroxylase (MSH) . researchgate.net The enzyme protopine 6-hydroxylase (P6H) , another cytochrome P450, then hydroxylates protopine. mdpi.comresearchgate.net This is followed by a non-enzymatic rearrangement to form dihydrosanguinarine (B1196270). nih.gov The final step is the oxidation of dihydrosanguinarine to sanguinarine (in its charged iminium form) by dihydrobenzophenanthridine oxidase (DBOX) . wikipedia.orgresearchgate.netnih.gov Sanguinarine can then exist in equilibrium with its neutral pseudobase form, also known as an alkanolamine, depending on the pH of the environment. sci-hub.senih.gov

Table 2: Key Enzymes and Intermediates in Sanguinarine Biosynthesis

Heterologous Biosynthesis and Bioengineering Approaches for Alkaloid Production

The low abundance of sanguinarine in its natural plant sources has driven research into biotechnological production methods. nih.govrepec.org Metabolic engineering and synthetic biology approaches, primarily using microbial chassis like the baker's yeast Saccharomyces cerevisiae and plant cell cultures, have shown significant promise. mdpi.comnih.govscilifelab.se

Researchers have successfully reconstituted the entire sanguinarine biosynthetic pathway, involving up to 17 heterologous plant genes, in yeast. nih.govresearchgate.net A major challenge in this work is the inherent cytotoxicity of sanguinarine to the host cells. nih.govrepec.org To circumvent this, strategies such as temperature-responsive gene expression systems have been developed, which separate the cell growth phase from the product synthesis phase. nih.govnih.gov Through comprehensive metabolic engineering, which includes optimizing the expression of challenging enzymes like cytochrome P450s and flavoproteins, researchers have reported sanguinarine titers as high as 448.64 mg/L in fed-batch fermentation. nih.govrepec.orgnih.gov More recent efforts have further increased titers of dihydrosanguinarine and sanguinarine to 635 mg/L. biorxiv.org

In addition to yeast, plant cell cultures, particularly from Eschscholzia californica and Papaver somniferum, are utilized for sanguinarine production. researchgate.netnih.gov The application of elicitors—compounds that trigger defense responses—such as methyl jasmonate and salicylic (B10762653) acid, has been shown to significantly enhance the production of benzophenanthridine alkaloids. oup.comnih.gov For instance, the combined use of these elicitors in E. californica cell cultures resulted in a tenfold increase in sanguinarine accumulation compared to control cultures. nih.gov

Genetic engineering of the source plants themselves is another advanced approach. maxapress.comresearchgate.net In Macleaya cordata, overexpression of key biosynthetic genes like MCBBE (Berberine Bridge Enzyme) and MCP6H (Protopine 6-Hydroxylase) has been explored to increase alkaloid yield. maxapress.com Modern tools like CRISPR/Cas9 gene editing systems are also being established for M. cordata to further refine and enhance the production of these valuable alkaloids. maxapress.com These bioengineering strategies offer a scalable and sustainable alternative to extraction from wild or cultivated plants. repec.orgscilifelab.se

Table of Mentioned Compounds

Chemical Behavior and Transformation Studies of Sanguinarine Pseudobase

Pseudobase-Iminium Cation Equilibrium: Fundamental Chemical Principles

Sanguinarine (B192314) exists in two primary forms in aqueous solutions: a positively charged iminium cation and a neutral alkanolamine, also known as the pseudobase. rsc.orgmedicinacomplementar.com.brsci-hub.se This equilibrium is a reversible, pH-dependent process. sci-hub.se The transformation from the iminium form to the pseudobase involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic C6 carbon atom of the sanguinarine molecule. rsc.org This carbon is susceptible to such an attack due to the presence of an adjacent quaternary nitrogen atom. rsc.org

The iminium form is characterized by a planar, unsaturated structure, while the pseudobase is non-planar. rsc.orgsci-hub.se This structural difference has significant implications for their respective chemical properties and biological interactions. The charged iminium form tends to interact via electrostatic forces, whereas the lipophilic, electroneutral pseudobase is more likely to be involved in hydrophobic interactions and can more readily penetrate cell membranes. rsc.orgmedicinacomplementar.com.brsci-hub.se Once inside a cell, the pseudobase can convert back to the iminium form, depending on the intracellular pH and other factors. sci-hub.se This equilibrium is fundamental to the bioavailability and biological activity of sanguinarine. upol.cz

The equilibrium between the sanguinarine iminium cation and its pseudobase can be effectively monitored and characterized using spectrophotometric and fluorometric techniques. rsc.orgresearchgate.net The two forms possess distinct absorption and fluorescence spectra, allowing for their individual quantification in solution. sci-hub.se

The iminium form of sanguinarine typically exhibits fluorescence at around 580 nm, while the pseudobase (alkanolamine) form fluoresces at approximately 420 nm. rsc.org Similarly, their UV-Vis absorption spectra differ, with the iminium form showing a characteristic absorption maximum at about 327 nm. researchgate.net As the pH of the solution changes, the interconversion between the two forms can be observed through the corresponding changes in the absorption and fluorescence spectra. For instance, as the pH increases, the intensity of the absorption band for the iminium form decreases, while the signal for the pseudobase form increases. researchgate.net

These spectroscopic methods are not only qualitative but can also be used for quantitative analysis. By measuring the absorbance or fluorescence intensity at specific wavelengths characteristic of each form, the relative concentrations of the iminium cation and the pseudobase can be determined at a given pH. researchgate.net This allows for the calculation of the equilibrium constant for the transformation. Time-resolved fluorescence spectroscopy can further provide insights into the dynamics of this equilibrium. rsc.orgscience.gov

Table 1: Spectroscopic Properties of Sanguinarine Forms

| Form | Absorption Maxima (nm) | Fluorescence Emission (nm) |

|---|---|---|

| Iminium Cation | ~327 researchgate.net | ~580 rsc.org |

| Pseudobase (Alkanolamine) | ~237, 284 researchgate.net | ~420 rsc.org |

Note: Exact wavelengths can vary depending on the solvent and other experimental conditions.

The equilibrium between the sanguinarine iminium cation (Q+) and its pseudobase (QOH) is critically dependent on the pH of the medium. researchgate.net This relationship is quantified by the equilibrium constant, pKR+, which is analogous to the pKa for Brønsted acids. researchgate.net The pKR+ value represents the pH at which the concentrations of the iminium and pseudobase forms are equal.

Studies have shown that the pKR+ for sanguinarine can range from approximately 7.21 to 8.16, and in some cases has been reported to be around 8.3, depending on the specific experimental conditions such as the type and concentration of buffer and inert electrolytes used. researchgate.netresearchgate.netresearchgate.net At a pH below the pKR+, the charged iminium form is predominant, while at a pH above the pKR+, the neutral pseudobase form is favored. researchgate.net

The transition between these two forms can be monitored by observing the changes in the absorbance-pH (A-pH) curves. researchgate.net As the pH of a sanguinarine solution is increased, a notable shift in the absorption spectrum is observed, reflecting the conversion of the iminium cation to the pseudobase. researchgate.net The precise pKR+ value can be determined through numerical analysis of these A-pH curves. researchgate.net The fact that the pKR+ is close to physiological pH (7.4) is significant, as it implies that both the iminium and pseudobase forms of sanguinarine can coexist in biological systems, which is crucial for its biological activity. researchgate.netmuni.cz

The equilibrium between the sanguinarine iminium cation and its pseudobase is sensitive to the ionic strength and composition of the solvent. researchgate.netnih.gov The presence of inert electrolytes, such as sodium chloride (NaCl) and potassium chloride (KCl), can significantly influence the equilibrium constant, pKR+. researchgate.net

Research has demonstrated that increasing the ionic strength of the solution generally leads to a shift in the pKR+ value to a more alkaline region. researchgate.netcore.ac.uk This means that at higher ionic strengths, a higher pH is required to convert the iminium form to the pseudobase. The magnitude of this shift can depend on the specific ions present in the solution. researchgate.net For instance, studies have shown that different mineral acids (like HCl, HNO3, H2SO4, and H3PO4) used to adjust the pH can have varying effects on the pKR+, with some causing more significant shifts than others. researchgate.net

The composition of the solvent also plays a crucial role. The pseudobase form is more soluble in organic solvents of medium polarity, while the iminium form is more soluble in water. researchgate.net Therefore, altering the solvent composition, for example by adding ethanol (B145695) to an aqueous solution, can affect the equilibrium. In a mixture of water and ethanol, the pKR+ values have been measured and found to be influenced by the solvent ratio. clockss.org These findings highlight that the chemical environment has a profound impact on the distribution of sanguinarine between its charged and neutral forms, which in turn can affect its interactions with biological molecules. researchgate.net

Influence of pH on the Pseudobase Equilibrium Constant (pKR+)

Reactivity and Adduct Formation of Sanguinarine Pseudobase

The chemical reactivity of sanguinarine is largely dictated by the electrophilic nature of the iminium cation form, which makes it susceptible to nucleophilic attack. medicinacomplementar.com.brresearchgate.net This reactivity leads to the formation of various adducts, including the pseudobase itself through reaction with hydroxide ions. The formation of these adducts is a key aspect of sanguinarine's chemical transformations.

The iminium form of sanguinarine possesses a carbon atom at the C6 position that has a low electron density, rendering it highly susceptible to nucleophilic attack. medicinacomplementar.com.brsci-hub.se This electrophilic character is a central feature of its chemical reactivity. medicinacomplementar.com.br A variety of nucleophiles can react with the iminium cation at this position to form covalent adducts.

One of the most fundamental examples of this is the reaction with the hydroxide anion (OH-), which leads to the formation of the 6-hydroxy-dihydroderivative, also known as the pseudobase or alkanolamine form. medicinacomplementar.com.brsci-hub.se This is a reversible reaction that is central to the pH-dependent equilibrium of sanguinarine. medicinacomplementar.com.br The formation of a covalent adduct has also been observed during the reduction of sanguinarine with NADH, where a dark blue fluorescent species was identified as an adduct formed between NADH and sanguinarine. researchgate.net Furthermore, sanguinarine can react with other nucleophiles such as cyanide ions, which is a reaction often utilized in the identification of benzophenanthridine alkaloids. scribd.com

The reactivity of the sanguinarine iminium cation extends to reactions with alcohols, leading to the formation of alkoxy derivatives. When sanguinarine is treated with alcohols like methanol (B129727) or ethanol, the corresponding 6-alkoxy-5,6-dihydrosanguinarine derivatives are formed. scribd.comgoogle.com Specifically, recrystallization from ethanol can yield 6-ethoxydihydrosanguilutine. researchgate.net

These reactions are not limited to simple alcohols. The use of n-butanol in extraction and isolation processes has been shown to result in the formation of butoxy-derivatives of related alkaloids. mdpi.comresearchgate.net For example, 6-butoxy-5,6-dihydrosanguinarine has been prepared and characterized. researchgate.net These pseudoalcoholates, such as the ethoxy derivative, are formed through the nucleophilic addition of the alcohol to the iminium cation. google.com It has been noted that these alkoxy derivatives can sometimes be formed as byproducts during the extraction of alkaloids from natural sources when alcoholic solvents are used. google.com

Nucleophilic Attack on the Iminium Form

Photochemical Transformations Involving this compound

The pseudobase form of sanguinarine, also known as its alkanolamine form, is subject to significant chemical changes when exposed to light. These transformations are of interest due to their implications for the alkaloid's stability and reactivity.

Research has demonstrated that the this compound undergoes an irreversible photochemical conversion to produce oxysanguinarine. researchgate.net This reaction is a photo-oxidation process that occurs from the excited singlet state of the pseudobase molecule. researchgate.net

Studies using absorption and fluorescence spectroscopy, along with high-pressure liquid chromatography (HPLC), have elucidated this transformation. When a solution of the sanguinarine alkanolamine form is excited with light, a time-dependent decrease in its fluorescence intensity is observed. researchgate.net This is accompanied by changes in the patterns of both the emission and absorption spectra, indicating the formation of a new product. researchgate.net The rate of this photochemical reaction is dependent on the photon flux. researchgate.net The product of this conversion has been isolated and identified as oxysanguinarine. researchgate.net Further investigation has confirmed that this photochemical conversion is also a potential reason for the reduction in fluorescence quantum yield observed in alkaline solutions where the pseudobase form is prevalent. plos.org

In some chemical reactions, oxysanguinarine has also been identified as a side product arising from the disproportionation of the pseudobase intermediate, alongside dihydrosanguinarine (B1196270).

The photochemical conversion of this compound to oxysanguinarine is critically dependent on the presence of molecular oxygen. researchgate.net Experiments conducted in solutions saturated with nitrogen gas, thereby excluding oxygen, showed that the photochemical transformation did not occur. researchgate.net This established an absolute requirement for molecular oxygen in the reaction pathway. researchgate.net

More detailed studies into the mechanism of photooxidation have highlighted the crucial role of singlet molecular oxygen (¹O₂). The photooxidation of sanguinarine in oxygenated alkaline methanol solutions—a medium in which the uncharged pseudobase form is present—is significantly accelerated by the use of a photosensitizer like rose bengal. researchgate.netnih.gov This acceleration points to the importance of singlet molecular oxygen in the reaction mechanism. researchgate.netnih.gov

The efficiency of the oxidation process is markedly different depending on the pathway:

Direct Oxidation : The direct photooxidation of the alkaloid is inefficient, with a quantum yield that does not surpass 0.01, even in solutions saturated with oxygen. nih.gov

Sensitized Oxidation : In the presence of a sensitizer (B1316253) that generates singlet oxygen, the quantum yield of oxidation increases significantly. nih.gov

It is the uncharged pseudobase form of sanguinarine, present in alkaline conditions, that is much more susceptible to oxidation compared to the cationic iminium form of the alkaloid. researchgate.netnih.gov The quantum yield for the sensitized oxidation process has been observed to increase with a rise in pH. nih.gov

| Oxidation Pathway | Condition | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Direct Photooxidation | Oxygen-saturated solution | ≤ 0.01 | nih.gov |

| Sensitized Photooxidation | Alkaline methanol, with Rose Bengal | Significantly enhanced (increases with pH) | nih.gov |

Formation of Oxysanguinarine

Dimerization Studies of this compound

Under certain conditions, the this compound does not exist as a simple monomer but undergoes dimerization. The structure of the sanguinarine free base has been shown to be a dimer, with the specific structure dependent on the alkalizing agent used in its preparation. nih.gov This dimerization is a notable characteristic of the uncharged form in specific solvent environments. researchgate.net

When an aqueous solution of sanguinarine chloride is made alkaline, the nature of the resulting dimer is dictated by the base and extraction method used:

Using Sodium Carbonate (Na₂CO₃) : When the precipitate formed with sodium carbonate is extracted with ether, the resulting compound is identified as bis[6-(5,6-dihydrosanguinarinyl)] ether . nih.gov

Using Ammonia (B1221849) (NH₃) : If ammonia is used as the alkalizing agent, the identified product is bis[6-(5,6-dihydrosanguinarinyl)]amine . nih.gov

These findings indicate that sanguinarine base adopts a dimeric amino acetal (B89532) structure. nih.gov Spontaneous dimerization of the uncharged pseudobase form has also been reported to occur in polar organic solvents. researchgate.net The disproportionation of the this compound is observed to be very limited compared to other similar alkaloids. epdf.pub

| Alkalizing Agent | Resulting Dimer Structure | Reference |

|---|---|---|

| Sodium Carbonate (Na₂CO₃) | bis[6-(5,6-dihydrosanguinarinyl)] ether | nih.gov |

| Ammonia (NH₃) | bis[6-(5,6-dihydrosanguinarinyl)]amine | nih.gov |

Molecular and Cellular Mechanism Research of Sanguinarine Pseudobase Action

Cellular Uptake and Intracellular Conversion Dynamics of Sanguinarine (B192314) Pseudobase

Sanguinarine exists in a pH-dependent equilibrium between two forms: a charged cationic iminium form and a neutral alkanolamine form, also known as the pseudobase. researchgate.netnih.govrsc.org The sanguinarine pseudobase, being an electroneutral and more lipophilic substance, is the form that is expected to penetrate cellular membranes. researchgate.netsci-hub.se Once inside the cell, it can dissociate back into the positively charged iminium form, which is considered the biologically active species. researchgate.netmedicinacomplementar.com.br This intracellular conversion is influenced by the internal pH of the cell and other factors. sci-hub.se

Fluorescence microscopy studies have visualized the uptake and conversion of sanguinarine in intact cells. These studies show that externally added sanguinarine is rapidly taken up. wiley.com Initially, a red fluorescence corresponding to sanguinarine is observed localized at the cell wall and extracellularly. Over time, this transitions to a blue intracellular fluorescence, indicating the conversion of sanguinarine to its reduced form, dihydrosanguinarine (B1196270). wiley.com This conversion process suggests a rapid intracellular metabolism of the compound upon uptake. The transfer across the plasma membrane appears to be the rate-limiting step in this process. wiley.com

The dynamic equilibrium between the pseudobase and iminium forms is crucial for the cellular activity of sanguinarine. The ability of the pseudobase to cross cell membranes makes the compound bioavailable, while its conversion to the iminium form allows it to interact with intracellular targets. sci-hub.se

Interactions with Nucleic Acids: Research on DNA and RNA Binding

The interaction of sanguinarine with nucleic acids, particularly DNA and RNA, is a significant area of research, as it is believed to be a key determinant of its biological activities. sci-hub.sersc.org It is primarily the planar, cationic iminium form of sanguinarine that binds to nucleic acids. nih.govmdpi.com The non-planar pseudobase form does not directly bind to DNA. nih.gov However, in the presence of high concentrations of DNA, the equilibrium can shift, inducing the conversion of the pseudobase to the DNA-binding iminium form, even at alkaline pH. nih.govsci-hub.se Sanguinarine has been shown to form strong complexes with various forms of DNA and RNA, including duplex, triplex, and quadruplex structures. researchgate.net

Intercalative Binding Mechanisms with Double-Stranded DNA

The primary mode of interaction between the sanguinarine iminium ion and double-stranded DNA is intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA helix. mdpi.com This intercalative binding is supported by several lines of evidence from biophysical studies. Spectroscopic analyses show changes in the absorption and fluorescence spectra of sanguinarine upon binding to DNA, which are characteristic of intercalation. nih.gov X-ray crystallography studies have provided a detailed view of the sanguinarine-DNA complex, confirming that the iminium form is the DNA binding moiety and revealing that sanguinarine stacks in a non-classical intercalation site formed by multiple bases. researchgate.net This binding is reinforced by the positively charged nitrogen atom of the sanguinarine molecule. researchgate.net

Binding to Various DNA Conformations (Duplex, Triplex, Quadruplex)

Sanguinarine has demonstrated the ability to bind to multiple conformations of DNA, not limited to the canonical B-form duplex. Research has shown its interaction with duplex, triplex, and quadruplex DNA structures. sci-hub.seresearchgate.net Studies comparing the binding of sanguinarine to DNA triplexes and their corresponding duplexes have revealed that sanguinarine can stabilize the third strand of the triplex structure. sci-hub.se Interestingly, the binding specificity appears to differ, with a preference for AT sequences in triplexes, in contrast to the GC specificity observed with duplexes. sci-hub.se

The binding of sanguinarine to G-quadruplex DNA, a structure found in telomeric regions and considered a target for anticancer therapies, has also been investigated. sci-hub.se The ability of sanguinarine to interact with and stabilize these various DNA conformations highlights its potential to interfere with a range of cellular processes involving nucleic acids. researchgate.net

Calorimetric and Spectroscopic Studies of Nucleic Acid Complexes

Calorimetric and spectroscopic techniques have been instrumental in characterizing the thermodynamics and nature of sanguinarine-nucleic acid interactions. rsc.org Isothermal titration calorimetry (ITC) studies have revealed that the binding of sanguinarine to calf thymus DNA is an exothermic process, driven by a favorable enthalpy change. researchgate.net The binding affinity is on the order of 10^5 M⁻¹, and it is influenced by factors such as ionic strength and temperature. researchgate.net

Spectroscopic studies, including absorption, fluorescence, and circular dichroism, have provided further insights. nih.gov For instance, temperature-dependent absorption spectral data have been used to determine the thermodynamic parameters of binding. These studies have shown that the binding of sanguinarine to natural DNAs and those with AT base pairs is characterized by negative enthalpy and positive entropy changes. researchgate.net In contrast, binding to GC-rich polynucleotides is favored by negative changes in both enthalpy and entropy. researchgate.net

| Technique | Observation | Implication |

| Isothermal Titration Calorimetry (ITC) | Binding to calf thymus DNA is exothermic and enthalpy-driven. researchgate.net | Indicates intercalative binding. |

| Spectroscopy (Absorption) | Hypochromism and bathochromism in the presence of DNA. nih.gov | Characteristic of intercalation. |

| Spectroscopy (Fluorescence) | Quenching of steady-state fluorescence upon DNA binding. nih.gov | Indicates close interaction with DNA bases. |

| Circular Dichroism (CD) | Perturbations in the CD spectrum of DNA upon binding. nih.gov | Shows changes in DNA conformation. |

| Temperature-Dependent Absorption | Negative enthalpy and positive entropy for AT-rich DNA binding; negative enthalpy and negative entropy for GC-rich DNA binding. researchgate.net | Reveals differences in the thermodynamics of binding based on DNA sequence. |

Enzyme and Protein Modulation Research

Sanguinarine is known to modulate the activity of a wide range of enzymes and proteins, which contributes to its diverse biological effects. medicinacomplementar.com.brresearchgate.netnih.govresearchgate.net The chemical reactivity of the iminium form of sanguinarine, which involves nucleophilic attack, is a key factor in its ability to inhibit enzymes. researchgate.netmedicinacomplementar.com.br

Inhibition of Enzymes Containing Active Sulfhydryl Groups

A significant aspect of sanguinarine's enzyme-modulating activity is its potent inhibition of enzymes that possess active sulfhydryl groups. medicinacomplementar.com.brnih.gov The interaction with these thiol groups is a proposed mechanism for the inhibition of several enzymes. nih.gov For example, the inhibition of aromatic amino acid decarboxylase by sanguinarine is prevented by dithiothreitol (B142953), a sulfhydryl-protecting agent, indicating that the interaction with essential thiol groups is crucial for the inhibitory effect. nih.gov Similarly, it has been suggested that sanguinarine's effect on tubulin involves the formation of a pseudobase with its sulfhydryl groups. researchgate.net This reactivity with sulfhydryl groups allows sanguinarine to interfere with the function of a variety of critical cellular enzymes.

| Enzyme | Inhibition Type | Evidence |

| Aromatic Amino Acid Decarboxylase | Irreversible nih.gov | Inhibition prevented by dithiothreitol, indicating interaction with essential thiol groups. nih.gov |

| α-Amylase | Mixed type, partially reversible tandfonline.com | Kinetic studies and dialysis experiments show partial restoration of activity. tandfonline.com |

| Tubulin | Pseudobase formation researchgate.net | Loss of sanguinarine's characteristic color and fluorescence suggests interaction with sulfhydryl groups. researchgate.net |

Specific Enzyme Targets: Protein Kinase C (PKC) and NADPH Oxidase

Sanguinarine has been identified as an inhibitor of a wide array of enzymes, with particular attention given to its effects on Protein Kinase C (PKC) and NADPH oxidase. medicinacomplementar.com.br The inhibitory action on PKC is noteworthy, though the reported half-maximal inhibitory concentrations (IC50) have shown variability, with values of 217 µM for PKC in the rat brain and 16 µM for PKC in the rat liver. medicinacomplementar.com.br Sanguinarine's interaction with PKC is thought to be a key component of its biological activity. medicinacomplementar.com.brnih.gov In intestinal smooth muscle cells, sanguinarine has been shown to inhibit the PKC-CPI-17 pathway, which is mediated by muscarinic receptors. nih.gov This inhibition is associated with a decrease in the mRNA expression of several PKC isoforms, including PKC-δ, PKC-ε, and PKC-η, as well as a reduction in the protein expression of PKC-δ. nih.gov

The compound also demonstrates a potent inhibitory effect on NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) during the oxidative burst in immune cells like polymorphonuclear neutrophils (PMN). medicinacomplementar.com.brresearchgate.net Sanguinarine inhibits both N-formyl-Met-Leu-Phe (fMLP) and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced oxidative burst with IC50 values of 1.5 µM and 1.8 µM, respectively. researchgate.net The mechanism of this inhibition is believed to be a direct effect on the activity of NADPH oxidase, and potentially its assembly, rather than through scavenging of ROS. researchgate.netnih.gov Studies in a cell-free system have shown an IC50 of 8.3 µM for the inhibition of NADPH oxidase in the post-granular fraction of disrupted cells. researchgate.netnih.gov This direct enzymatic inhibition contributes to the anti-inflammatory properties of sanguinarine. medicinacomplementar.com.brresearchgate.net

The chemical reactivity of sanguinarine, particularly its iminium form, allows for nucleophilic attack. medicinacomplementar.com.br This iminium form can reversibly react with a hydroxyl anion to form an electroneutral pseudobase, which is the form thought to penetrate cells. medicinacomplementar.com.brresearchgate.net Once inside the cell, it can revert to the charged iminium form to exert its inhibitory effects on enzymes. medicinacomplementar.com.brresearchgate.net

Interaction with Na+/K+-ATPase

Sanguinarine has been shown to interact with and inhibit Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.govmuni.czresearchgate.net This inhibition is considered a potential mechanism for some of sanguinarine's biological effects. ebi.ac.uk

Fluorescence spectroscopy studies have revealed that the interaction between sanguinarine and Na+/K+-ATPase is dependent on the conformational state of the enzyme. nih.govresearchgate.net The enzyme in its E1 conformation can bind both the charged iminium and the neutral pseudobase forms of sanguinarine. nih.govresearchgate.netebi.ac.uk The dissociation constants (K(D)) for these interactions are 7.2 ± 2.0 µM for the charged form and 11.7 ± 0.9 µM for the pseudobase form. nih.govresearchgate.net In contrast, the enzyme in the E2 conformation only binds the charged form of sanguinarine, with a K(D) of 4.7 ± 1.1 µM. nih.govresearchgate.net The binding site in the E1 conformation appears to be on the enzyme's surface, while the binding site in the E2 conformation is more protected from the solvent. nih.govresearchgate.net

Interestingly, dihydrosanguinarine, a metabolite of sanguinarine, does not show any evidence of interaction with Na+/K+-ATPase. nih.govebi.ac.uk This suggests that any in vivo effects of sanguinarine attributable to Na+/K+-ATPase inhibition are likely to occur before its metabolic conversion. nih.govebi.ac.uk

Anti-Microtubule Characteristics and Tubulin Interactions

Sanguinarine exhibits anti-microtubule properties by interacting with tubulin, the protein subunit of microtubules. mdpi.commdpi.comnih.gov This interaction disrupts microtubule assembly dynamics, which can lead to the inhibition of cell proliferation. nih.gov The iminium ion of sanguinarine is thought to be responsible for this activity, forming a reversible pseudobase with sulfhydryl groups on tubulin through nucleophilic attack. mdpi.comgrantome.comresearchgate.netresearchgate.net

In vitro studies have shown that sanguinarine inhibits tubulin polymerization with an IC50 value of 48.41 ± 3.73 µM. mdpi.com At lower concentrations, sanguinarine can depolymerize existing microtubules in both interphase and mitotic cells. nih.gov At higher concentrations (above 40 µM), it can alter the morphology of the resulting polymers and induce tubulin aggregation, especially in the presence of microtubule-associated proteins. nih.gov The binding of sanguinarine to tubulin induces conformational changes in the protein. nih.gov

Unlike many other microtubule-depolymerizing agents, sanguinarine does not typically cause a cell cycle arrest in the G2/M phase. mdpi.comnih.gov Instead, a brief exposure to sanguinarine can lead to irreversible depolymerization of microtubules, inhibition of cell proliferation, and ultimately, cell death. nih.gov

| Parameter | IC50 Value (µM) | Reference |

|---|---|---|

| Tubulin Polymerization Inhibition | 48.41 ± 3.73 | mdpi.com |

| Inhibition of Colchicine Binding to Tubulin | 32 | mdpi.com |

| Inhibition of Podophyllotoxin Binding to Tubulin | 46 | mdpi.com |

| HeLa Cell Proliferation Inhibition | 1.6 ± 0.1 | nih.gov |

Signaling Pathway Modulation Studies

Regulation of the NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. medicinacomplementar.com.brnih.govmdpi.com Sanguinarine's anti-inflammatory effects are largely attributed to its ability to block NF-κB activation. medicinacomplementar.com.br It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. medicinacomplementar.com.brnih.gov

The mechanism of inhibition is thought to involve the reactive iminium group of sanguinarine, which can form pseudobases with thiol groups on proteins. medicinacomplementar.com.br This interaction may directly target IκB kinase (IKK) or other upstream components of the NF-κB activation pathway. medicinacomplementar.com.br The inhibitory effect of sanguinarine on NF-κB activation can be reversed by the reducing agent dithiothreitol (DTT), highlighting the importance of thiol group interactions. medicinacomplementar.com.br

Sanguinarine has been shown to inhibit NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF), phorbol myristate acetate (B1210297) (PMA), and interleukin-1 (IL-1). medicinacomplementar.com.br However, it does not block NF-κB activation induced by ceramide or hydrogen peroxide, suggesting specificity in its mechanism of action. medicinacomplementar.com.br In the context of cancer, sanguinarine's inhibition of the NF-κB pathway contributes to its anti-tumor effects. mdpi.comresearchgate.netnih.gov

Involvement in JAK/STAT, PI3K/Akt/mTOR, TGF-β, MAPK, and Wnt/β-catenin Pathways

Sanguinarine's influence extends to several other crucial signaling pathways implicated in cell growth, survival, and differentiation.

JAK/STAT Pathway: Sanguinarine has been shown to suppress the constitutively active Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in non-small cell lung cancer (NSCLC) cells. nih.gov This suppression contributes to its ability to induce apoptosis in these cancer cells. nih.gov

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of cell proliferation and survival. Sanguinarine has been found to inhibit this pathway in various cancer cells, including epithelial ovarian cancer and triple-negative breast cancer. researchgate.netnih.govnih.gov This inhibition is a significant component of its anti-cancer activity, leading to cell cycle arrest and apoptosis. nih.govnih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of sanguinarine. Sanguinarine can modulate MAPK signaling, often in a context-dependent manner. For instance, it can inhibit RANKL-induced ERK phosphorylation in osteoclast differentiation. nih.gov In other contexts, such as in human lens epithelial cells, it can increase the phosphorylation of JNK and p38, contributing to apoptosis. nih.gov The regulation of the MAPK pathway is also linked to its effects on Na+-K+-ATPase. researchgate.net

Limited direct evidence is available from the provided search results regarding the specific modulation of the TGF-β and Wnt/β-catenin pathways by this compound.

| Pathway | Effect of Sanguinarine | Cellular Context | Reference |

|---|---|---|---|

| NF-κB | Inhibition | Various (Inflammation, Cancer) | medicinacomplementar.com.brnih.govmdpi.com |

| JAK/STAT | Inhibition | Non-Small Cell Lung Cancer | nih.gov |

| PI3K/Akt/mTOR | Inhibition | Epithelial Ovarian Cancer, Triple-Negative Breast Cancer | researchgate.netnih.govnih.gov |

| MAPK (ERK) | Inhibition | Osteoclast Differentiation | nih.gov |

| MAPK (JNK, p38) | Activation | Human Lens Epithelial Cells | nih.gov |

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS)

Sanguinarine exhibits a dual role in the context of oxidative stress and reactive oxygen species (ROS). On one hand, it possesses antioxidant properties by inhibiting enzymes that produce ROS, and on the other hand, it can induce ROS generation to trigger cell death in cancer cells. researchgate.netplos.orgfrontiersin.org

Its antioxidant effect is primarily achieved by inhibiting NADPH oxidase, thereby blunting the oxidative burst in inflammatory cells. researchgate.net This action is not due to direct scavenging of free radicals but rather a disruption of the enzyme responsible for their production. researchgate.net This contributes to its anti-inflammatory and protective effects in certain contexts, such as mitigating cisplatin-induced acute kidney injury by reducing oxidative stress. frontiersin.org

Conversely, in many cancer cell lines, sanguinarine's cytotoxic action is mediated by the generation of ROS. nih.govnih.govplos.org This increase in intracellular ROS can lead to a loss of mitochondrial membrane potential and trigger mitochondria-mediated apoptosis. plos.org The production of ROS has been identified as a key mechanism for sanguinarine-induced apoptosis in human bladder cancer cells, non-small cell lung cancer cells, and human lens epithelial cells. nih.govnih.govplos.org The ROS scavenger N-acetyl cysteine (NAC) has been shown to reverse the apoptotic effects of sanguinarine in these cells, confirming the critical role of ROS in its anti-cancer activity. plos.org

Research Methodologies and Advanced Analytical Approaches for Sanguinarine Pseudobase

Spectroscopic Analytical Methods in Research

Spectroscopy is indispensable for the structural and functional analysis of sanguinarine (B192314) pseudobase. By interacting with electromagnetic radiation, molecules reveal information about their electronic structure, conformation, and environment.

UV-Visible absorption spectroscopy is a fundamental technique for monitoring the equilibrium between the different forms of sanguinarine. spectroscopyonline.com Sanguinarine exists in two primary forms depending on the pH of the medium: a positively charged iminium cation at lower pH (≤6.5) and a neutral alkanolamine, or pseudobase, form at higher pH (≥7.2). rsc.org The transition between these forms involves the nucleophilic addition of a water or hydroxide (B78521) ion to the C6 position of the iminium ion. rsc.org

The two forms have distinct absorption spectra. The planar, unsaturated iminium form exhibits four main absorption bands in the UV-Vis range, while the non-planar pseudobase form has a much simpler spectrum, lacking the longer wavelength bands. rsc.org This spectral difference allows researchers to monitor the conversion process. For instance, in certain micellar environments, a reduction in the characteristic peaks of the iminium form at 396 and 475 nm indicates a shift in the equilibrium toward the pseudobase form. rsc.org This method is highly effective for analyzing reaction kinetics and understanding how environmental factors influence the equilibrium. spectroscopyonline.commdpi.com

Table 1: UV-Visible Absorption Bands of Sanguinarine Forms

| Sanguinarine Form | Reported Absorption Maxima (λmax in nm) | Reference |

|---|---|---|

| Iminium (Cationic) | 275, 330, 396, 475 | rsc.org |

| Pseudobase (Alkanolamine) | 285, 326 | rsc.org |

Fluorescence spectroscopy offers high sensitivity for studying the interactions of sanguinarine pseudobase and its response to environmental changes. The different forms of sanguinarine are fluorescent, but their emission spectra are distinct and sensitive to their surroundings. researchgate.net The pseudobase (SGOH) form has excitation and emission maxima at approximately 327 nm and 418 nm, respectively, with an excited-state lifetime of around 3.2 ns. researchgate.net In contrast, the cationic iminium (SG+) form emits at a much longer wavelength, around 590 nm. researchgate.net

The fluorescence of the pseudobase is particularly sensitive to the solvent's ability to form hydrogen bonds, while the cationic form's fluorescence is more responsive to the polarity of the environment. nih.govresearchgate.net This property is exploited to study the molecule's interactions. For example, studies have detected specific interactions between the pseudobase form and amino acids like Cysteine (Cys), Glutamic acid (Glu), and Lysine (Lys) in aprotic environments, and with Cys in protic environments, by observing changes in the fluorescence spectra. nih.govresearchgate.net These spectral shifts provide valuable information on the binding of sanguinarine forms to biological macromolecules. nih.gov

Table 2: Fluorescence Properties of Sanguinarine Forms

| Sanguinarine Form | Excitation Maxima (λex in nm) | Emission Maxima (λem in nm) | Excited-State Lifetime (ns) | Reference |

|---|---|---|---|---|

| Pseudobase (SGOH) | 327 | 418 | 3.2 | researchgate.net |

| Iminium (SG+) | 475 | 590 | 2.4 | researchgate.net |

| Dihydrosanguinarine (B1196270) (DHSG) | 327 | 446 | 4.2 and 2.0 (two components) | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of sanguinarine and its derivatives. nih.govlibretexts.org It provides detailed information about the atomic connectivity and conformation of molecules in solution. For this compound, ¹H NMR is particularly useful for confirming its structure. researchgate.net

The ¹H NMR spectrum of the this compound shows characteristic signals that distinguish it from the iminium form. Key features include a methyl singlet from the N–CH₃ group at approximately 2.8 ppm and signals from the methylenedioxy groups between 6.1 and 6.15 ppm. researchgate.net The aromatic region of the spectrum displays six protons, which appear as two singlets and four ortho-coupled doublets, providing a clear fingerprint for the pseudobase structure. researchgate.net This technique, often used in conjunction with LC-MS, is invaluable for identifying metabolites from complex biological samples. researchgate.netresearchgate.net

Table 3: Selected ¹H NMR Chemical Shifts for this compound

| Proton Group | Chemical Shift (δ in ppm) | Reference |

|---|---|---|

| N-CH₃ (Methyl singlet) | ~2.8 | researchgate.net |

| Methylenedioxy groups (C-2, C-7) | 6.1 - 6.15 | researchgate.net |

| Aromatic Protons | Six protons (two singlets, four doublets) | researchgate.net |

Mass spectrometry (MS) is a critical technique for identifying sanguinarine, its pseudobase, and its various metabolites by providing highly accurate mass information. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures from biological samples. mdpi.comresearchgate.net

In studies of sanguinarine metabolism, this compound has been identified in microsomal samples treated with acetonitrile. nih.gov The structural elucidation of metabolites is achieved by comparing the accurate molecular masses and the fragmentation patterns (product ions) generated from the parent drug. nih.gov For example, UPLC-Q-TOF-MS/MS has been used to identify sanguinarine metabolites in rats, with the structures of the metabolites predicted based on their exact molecular weight and fragment ions. mdpi.comresearchgate.net This approach has successfully identified metabolites resulting from processes like reduction, oxidation, demethylation, and hydroxylation. mdpi.comresearchgate.net

Table 4: Key Metabolites of Sanguinarine Identified by Mass Spectrometry

| Compound/Metabolite | Reported Mass-to-Charge Ratio (m/z) | Metabolic Process | Reference |

|---|---|---|---|

| Sanguinarine (SA) | 332 | Parent Compound | researchgate.netresearchgate.net |

| Dihydrosanguinarine (DHSA) | 334 | Reduction | nih.gov |

| This compound | - | Identified in specific extractions | nih.gov |

| O-demethylenated DHSA metabolites | 322 | Demethylenation | nih.gov |

| Oxidative metabolite of SA | 348 | Oxidation | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Chromatographic Separation Techniques

Chromatography is essential for isolating sanguinarine and its related compounds from complex matrices like plant extracts and biological fluids, enabling accurate quantification and identification. wikipedia.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for the separation and analysis of sanguinarine. nih.gov These techniques separate components in a mixture based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. wikipedia.orgnih.gov

Reversed-phase HPLC methods have been developed for the reliable determination of sanguinarine, often using a C18 column and a mobile phase consisting of solvents like methanol (B129727), acetonitrile, and water, with detection at specific wavelengths (e.g., 280 nm). nih.gov Some HPLC methods employ ion-pairing agents to improve separation under acidic conditions and use sensitive fluorescence detection. researchgate.net

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes, which allows for higher resolution, greater sensitivity, and significantly faster analysis times. tsijournals.com UPLC coupled with mass spectrometry (UPLC-Q-TOF-MS/MS) is a particularly powerful combination for metabolomic studies, enabling the identification of numerous sanguinarine metabolites in vivo from samples such as plasma, urine, and feces. mdpi.comresearchgate.net In one study, a UPLC system separated sanguinarine and its metabolites on an HSS T3 column prior to MS/MS analysis. mdpi.com

Table 5: Examples of Chromatographic Conditions for Sanguinarine Analysis

| Technique | Column Type | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 | CH₃OH-CH₃CN-tetrahydrofuran-water | Diode Array (280 nm) | nih.gov |

| HPLC | C18 | Gradient with 1-heptanesulfonic acid | Fluorimetric (Ex: 327 nm, Em: 577 nm) | researchgate.net |

| UPLC | ACQUITY UPLC HSS T3 | Acetonitrile–25 mM ammonium (B1175870) formate (B1220265) buffer | Q-TOF-MS/MS | mdpi.comresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) has historically been a widely used analytical method for the separation of sanguinarine from various sources, including plant extracts and pharmaceutical preparations. nih.gov While methods like High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis are now more common for quantification, TLC remains a valuable technique, especially for applications requiring the analysis of numerous samples with minimal preparation. nih.gov It is a simple, rapid, and reliable method for the separation and determination of sanguinarine. nih.gov

In practical applications, TLC has been employed to analyze the metabolic fate of sanguinarine. For instance, in studies involving the administration of sanguinarine and dihydrosanguinarine to rats, TLC analysis of urine and feces samples was performed to track the compounds and their metabolites. upol.cz These analyses identified sanguinarine by its characteristic orange-fluorescent spot and dihydrosanguinarine by a blue-fluorescent spot, noting the appearance of a new green-fluorescent spot corresponding to a metabolite after 72 hours. upol.cz

More advanced applications combine TLC with mass spectrometry (HPTLC-MS) for highly sensitive and specific detection. A method was developed to identify sanguinarine and dihydrosanguinarine in Argemone mexicana seeds and to detect potential adulteration of edible mustard oil. bbrc.in This HPTLC-MS method provides a robust platform for the routine evaluation of these biomarkers in various samples, including edible oils and biomedical products. bbrc.in The identification is confirmed by comparing the in-situ UV spectra and by eluting the specific bands from the TLC plate directly into the mass spectrometer for analysis. bbrc.in

| Parameter | Details | Source(s) |

| Application | Separation and identification of sanguinarine and dihydrosanguinarine. | nih.govbbrc.in |

| Stationary Phase | HPTLC plates. | bbrc.in |

| Mobile Phase | n-hexane: acetone (B3395972) (23:7, v/v). | bbrc.in |

| Detection | UV light (254 nm), Dragendorff's reagent (derivatization). | bbrc.in |

| Rf Values | Sanguinarine: ~0.20; Dihydrosanguinarine: ~0.42. | bbrc.in |

| Coupled Technique | Mass Spectrometry (TLC-MS Interface). | bbrc.in |

Electrochemical Methods: Voltammetric Studies

The electrochemical behavior of sanguinarine, including its pseudobase form, has been investigated using various voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netresearchgate.net These studies are crucial for understanding the redox properties of the alkaloid, which can be relevant to its biological activities. researchgate.net

Studies using a glassy carbon electrode (GCE) have shown that the oxidation of sanguinarine is a quasi-reversible, diffusion-controlled process. researchgate.net The oxidation of the this compound (alkanolamine form) is specifically observed at a pH greater than 7, which is consistent with the equilibrium constant (pKa ≈ 8.06) between the charged iminium cation and the neutral pseudobase. researchgate.netsci-hub.se The oxidation process is pH-dependent and involves the transfer of an equal number of electrons and protons. researchgate.net

At a pyrolytic graphite (B72142) electrode (PGE), both sanguinarine and its reduced metabolite, dihydrosanguinarine, exhibit strong adsorption onto the electrode surface. researchgate.net This property allows for measurements using ex situ adsorptive transfer voltammetric methods. researchgate.net The oxidation of sanguinarine proceeds through a cascade mechanism, leading to the formation of several oxidation products that adsorb onto the electrode surface. researchgate.net These adsorbed products are themselves electroactive and can be reversibly oxidized. researchgate.net The strong adsorption of sanguinarine onto graphite has been utilized to study its interactions with DNA. researchgate.net

| Technique | Electrode | Key Findings | Source(s) |

| Cyclic Voltammetry (CV) | Glassy Carbon (GCE), Pyrolytic Graphite (PGE) | Characterizes the oxidation as a quasi-reversible, diffusion-controlled process. researchgate.net Detects oxidation of pseudobase at pH > 7. researchgate.net | researchgate.netresearchgate.net |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon (GCE) | Studies pH-dependent oxidation and formation of adsorbed products. researchgate.net | researchgate.net |

| Square Wave Voltammetry (SWV) | Glassy Carbon (GCE), Pyrolytic Graphite (PGE) | Used for sensitive detection and to study the oxidation of adsorbed sanguinarine products. researchgate.net Oxidation peak observed around +0.7 V. researchgate.net | researchgate.netresearchgate.net |

Computational and Quantum Chemical Calculations

Computational and quantum chemical calculations have become indispensable tools for elucidating the structural and electronic properties of sanguinarine and its pseudobase form. These theoretical methods provide insights into molecular geometry, stability, and potential sites for interaction with other molecules. researchgate.netresearchgate.net

Studies have employed a range of computational methods, from molecular mechanics to more sophisticated quantum chemical approaches like Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset (MP2) perturbation theory. researchgate.net One such study, using DFT with the B3LYP functional (B3LYP/6-311G**), investigated the molecular structure of sanguinarine to determine its main sites of molecular interaction, identifying the hydrogen atoms as key locations. researchgate.net This suggests a strong antioxidant potential, where the molecule might interact with free radicals. researchgate.net

Quantum chemical calculations are also used in conjunction with experimental data, such as NMR spectroscopy, to investigate the configurations and conformations of sanguinarine stereoisomers. researchgate.net By calculating the chemical shielding of populated conformers and comparing these with experimental NMR shifts, researchers can assign specific structures to observed isomers. researchgate.net Modern computational approaches, such as meta-dynamics simulations based on tight-binding quantum chemical methods (GFN2-xTB), allow for the global exploration of chemical reaction spaces, which can be applied to understand complex processes like thermal decomposition or enzymatic reactions involving alkaloids. nih.gov The development of GPU-accelerated quantum chemistry packages further enhances the feasibility of performing these extensive calculations on large molecular systems. arxiv.org

| Method | Basis Set | Property Calculated | Key Finding | Source(s) |

| Density Functional Theory (DFT) | 6-311G | Molecular Geometry, Infrared Spectrum, Dipole Moment | The main sites of molecular interaction are the hydrogen atoms, suggesting antioxidant potential. | researchgate.net |

| Hartree-Fock (HF) | 6-21G | Thermochemistry | Provided comparative energy and entropy values for the molecule. | researchgate.net |

| Møller-Plesset (MP2) | 6-31G | Thermochemistry | Provided comparative energy and entropy values for the molecule. | researchgate.net |

| Quantum Chemical Calculations | 6-31G | NMR Chemical Shifts | Aided in determining the relative configurations of diastereomers. | researchgate.net |

In Vitro Cellular Research Models for Mechanism Elucidation

In vitro cellular models are fundamental for investigating the cytotoxic mechanisms of sanguinarine. A variety of human cancer cell lines and normal primary cells have been used to assess its antiproliferative and pro-apoptotic effects. The ability of the this compound to act as the transport form of the molecule is critical to its biological activity. scirp.orgtandfonline.com The neutral, more lipophilic pseudobase can penetrate the cell membrane; once inside the relatively lower pH of the cell, it can convert back to the biologically active iminium cation. sci-hub.setandfonline.com

Studies have demonstrated sanguinarine's efficacy against a range of cancer cell lines. For example, it was identified as a potent inhibitor of small cell lung cancer (SCLC) after a screening of 640 natural compounds. nih.gov In SCLC cell lines such as NCI-H1688, NCI-H82, and NCI-H526, sanguinarine induced dose- and time-dependent growth inhibition, cell cycle arrest, and apoptosis. nih.gov The mechanism in SCLC was found to involve the upregulation of the tumor suppressor protein CDKN1A. nih.gov

The cytotoxicity of sanguinarine and related benzophenanthridine alkaloids has been compared across different cell types. In a panel including HeLa (cervical cancer), A431 (epidermoid carcinoma), HL-60 (promyelocytic leukemia), and normal human primary fibroblasts, sanguinarine demonstrated potent antiproliferative effects, with the HL-60 cell line being particularly sensitive. tandfonline.com The primary mode of cell death induced by these alkaloids was determined to be apoptosis. tandfonline.com Furthermore, sanguinarine has been shown to inhibit the oxidative burst in DMSO-differentiated HL-60 cells, which serve as a model for studying neutrophil function. researchgate.net

| Cell Line | Cell Type | Key Finding | Source(s) |

| NCI-H1688, NCI-H82, NCI-H526 | Small Cell Lung Cancer (SCLC) | Sanguinarine inhibits proliferation, induces apoptosis, and upregulates CDKN1A. | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | Highly sensitive to sanguinarine-induced apoptosis; used as a model for oxidative burst inhibition. | tandfonline.comresearchgate.net |

| HeLa | Human Cervical Cancer | Used to assess and compare the cytotoxicity of various benzophenanthridine alkaloids. | tandfonline.com |

| A431 | Human Epidermoid Carcinoma | Used to assess antiproliferative effects; sanguinarine induces cell death. | tandfonline.com |

| Human Primary Fibroblasts | Normal Connective Tissue | Used as a control of normal, non-cancerous cells to evaluate differential cytotoxicity. | tandfonline.com |

Investigation of Alkaloid-Biomacromolecule Interactions (e.g., DNA, Proteins)

The biological effects of sanguinarine are intrinsically linked to its interactions with key cellular biomacromolecules, primarily DNA and proteins. The molecule exists in a pH-dependent equilibrium between the charged iminium cation and the neutral alkanolamine pseudobase. sci-hub.seresearchgate.net This equilibrium is pivotal for its interaction with different biological targets.

The neutral pseudobase form is more lipophilic, allowing it to cross cellular membranes. sci-hub.sescirp.org Once inside the cell, it can revert to the planar iminium cation, which is the form that predominantly interacts with nucleic acids. sci-hub.semuni.cz Spectrophotometric and viscometric studies have shown that the iminium form of sanguinarine intercalates into the DNA double helix. sci-hub.senih.gov This binding is not random; sanguinarine shows a very high specificity for GC-rich regions of DNA. nih.gov The binding affinity to DNA is strong, with association constants in the range of 105 to 106 M-1. muni.cznih.gov This interaction with DNA is considered a primary mechanism for its cytotoxic and anticancer activities. nih.govsci-hub.se

In contrast to its interaction with DNA, the neutral alkanolamine (pseudobase) form of sanguinarine can interact directly with proteins. scirp.org It has been shown to bind more strongly to proteins like bovine and human serum albumins than the iminium form. muni.cz Sanguinarine also interacts with various functional proteins, including protein kinase C and the enzyme α-chymotrypsin. muni.cz This dual interaction capability, where the pseudobase interacts with proteins and facilitates transport while the iminium form targets DNA, underscores the complex mechanism of action of this alkaloid.

| Biomolecule | Interacting Form | Type of Interaction | Key Finding | Source(s) |

| DNA | Iminium cation | Intercalation | Preferentially binds to GC-rich regions; binding constant K ~105-106 M-1. | muni.cznih.govnih.gov |

| tRNA | Iminium cation | Cooperative binding | The alkanolamine form does not bind but converts to the iminium form in the presence of high tRNA concentrations. | researchgate.net |

| Serum Albumins (HSA, BSA) | Alkanolamine (pseudobase) | Non-covalent binding | The pseudobase form binds more strongly than the iminium form. | muni.cz |

| Protein Kinase C (PKC) | Sanguinarine (form not specified) | Binding/Inhibition | Identified as a molecular target. | muni.cz |

| Tubulin | Iminium cation | Forms an acid-reversible pseudobase | The interaction likely involves sulfhydryl groups on the protein. | researchgate.net |

Metabolism and Biotransformation Research of Sanguinarine and Its Pseudobase in Research Models

Identification of Metabolites and Metabolic Pathways (e.g., in rats)

Research into the metabolism of sanguinarine (B192314) in animal models, particularly rats, has identified several metabolites, revealing a complex biotransformation process. The primary route of metabolism begins with the reduction of the sanguinarine iminium bond to form dihydrosanguinarine (B1196270). researchgate.netnih.gov Subsequent reactions lead to a variety of other metabolic products.

A key study utilizing ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) successfully identified a total of 12 metabolites in the plasma, urine, and feces of rats following oral administration of sanguinarine. mdpi.comnih.gov The identification of these compounds was based on their precise molecular weight, chromatographic retention times, and mass spectrometry fragmentation patterns. mdpi.comresearchgate.net The metabolites were distributed throughout the biological samples, with three being detected in plasma, four in urine, and nine in feces. mdpi.comnih.govresearchgate.net

The metabolic pathways deduced from these findings indicate that sanguinarine undergoes extensive Phase I and Phase II biotransformation reactions. mdpi.com The principal pathways involved are reduction, oxidation, demethylation, hydroxylation, and glucuronidation. mdpi.comnih.govresearchgate.net It is noteworthy that historical reports suggesting 3,4-benzacridine (or benz[c]acridine) as a metabolite have been refuted in modern studies, which found no evidence of this compound in the plasma, liver, or urine of rats and concluded such findings were likely based on artifacts or misinterpretations. researchgate.netnih.govupol.cznih.gov

The table below summarizes the metabolites of sanguinarine identified in rats.

Table 1: Sanguinarine Metabolites Identified in Rat Models

| Metabolite Type | Number Identified | Location Found |

|---|---|---|

| Total Metabolites | 12 | Plasma, Urine, Feces |

| Plasma Metabolites | 3 | Plasma |

| Urine Metabolites | 4 | Urine |

Data sourced from studies on rat metabolism of sanguinarine. mdpi.comnih.govresearchgate.net

Specific Metabolic Reactions: Reduction, Oxidation, Demethylation, Hydroxylation, and Glucuronidation

The biotransformation of sanguinarine involves a sequence of specific enzymatic reactions that modify its chemical structure, generally to facilitate its excretion. These reactions are categorized as Phase I and Phase II metabolism. nih.gov

Phase I Reactions: Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar. nih.gov For sanguinarine, these include:

Reduction: This is considered the initial and a crucial step in sanguinarine metabolism. researchgate.netnih.govmdpi.com The iminium bond in the sanguinarine molecule is reduced to form dihydrosanguinarine. nih.gov This reaction is catalyzed by a sanguinarine reductase enzyme. mdpi.comwiley.com

Oxidation: Following reduction, the resulting metabolites can undergo oxidation. mdpi.com In rat liver microsomes, sanguinarine can be oxidized by cytochrome P450 (CYP) enzymes, particularly from the CYP1A family, which can lead to the formation of reactive products. mdpi.comupol.cz

Demethylation: This process involves the removal of a methyl group. mdpi.com In the broader context of benzylisoquinoline alkaloid metabolism, O-demethylation is a known reaction. nih.gov

Hydroxylation: This reaction adds a hydroxyl (-OH) group to the molecule, further increasing its polarity. mdpi.com Hydroxylation of sanguinarine by CYP1A enzymes has been suggested as a potential pathway. upol.cz

Phase II Reactions: Phase II reactions involve the conjugation of the modified compound with an endogenous molecule to create a highly water-soluble, inactive product that can be easily eliminated from the body. nih.gov

Glucuronidation: This is the most common Phase II reaction and a key pathway for sanguinarine metabolites. mdpi.comnih.gov It involves the addition of a glucuronic acid molecule to the metabolite, significantly increasing its water solubility for excretion. mdpi.com

The metabolic cascade for sanguinarine is thought to proceed with reduction as the first step, followed by other Phase I reactions like oxidation, demethylation, and hydroxylation, and finally, Phase II glucuronidation. mdpi.com

Table 2: Summary of Metabolic Reactions for Sanguinarine

| Reaction Type | Metabolic Phase | Description |

|---|---|---|

| Reduction | Phase I | Conversion of sanguinarine to dihydrosanguinarine by reduction of the iminium bond. nih.gov |

| Oxidation | Phase I | Addition of oxygen or removal of hydrogen, often catalyzed by Cytochrome P450 enzymes. mdpi.comupol.cz |

| Demethylation | Phase I | Removal of a methyl group from the molecule. mdpi.comnih.gov |

| Hydroxylation | Phase I | Introduction of a hydroxyl group (-OH). mdpi.comupol.cz |

| Glucuronidation | Phase II | Conjugation with glucuronic acid to increase water solubility for excretion. mdpi.com |

Role of Dihydrosanguinarine as a Key Metabolite and Detoxification Intermediate

Dihydrosanguinarine (DHSG) is unequivocally identified as the primary and most significant metabolite of sanguinarine in research models such as rats. researchgate.netnih.govnih.gov Its formation through the reduction of sanguinarine's iminium bond is the first and a critical step in the metabolic process. researchgate.netnih.gov The conversion of sanguinarine to dihydrosanguinarine is considered a pivotal detoxification pathway. upol.cznih.gov

The toxicity of sanguinarine is linked to the reactivity of its planar, cationic iminium structure, which can interact with macromolecules like DNA and proteins. wiley.comfrontiersin.org The reduction to dihydrosanguinarine neutralizes this reactive center, resulting in a compound with substantially lower cytotoxicity. wiley.comebi.ac.uk Studies comparing the effects of sanguinarine and dihydrosanguinarine have shown that dihydrosanguinarine is significantly less toxic. ebi.ac.uk

The enzyme responsible for this conversion, sanguinarine reductase, has been identified as a key enzyme in the detoxification of benzophenanthridine alkaloids in both plants and animals. mdpi.comwiley.comwiley.com By rapidly converting sanguinarine to the less toxic dihydrosanguinarine, the organism mitigates potential cellular damage. wiley.comwiley.com Dihydrosanguinarine itself is then subject to further metabolic reactions, eventually leading to its elimination from the body. mdpi.comwiley.com Pharmacokinetic studies in rats show that dihydrosanguinarine is cleared from the plasma relatively quickly, underscoring its role as a transient intermediate in an efficient elimination pathway for sanguinarine. nih.govnih.gov

Structure Activity Relationship Sar Studies of Sanguinarine Pseudobase and Its Derivatives

Influence of Molecular Planarity and the Iminium Region on Bioactivity

The bioactivity of benzo[c]phenanthridine (B1199836) alkaloids like sanguinarine (B192314) is significantly influenced by the planarity of their aromatic ring system and the reactivity of the quaternary iminium cation. researchgate.net The planar nature of these molecules is a critical factor for their ability to interact with DNA, a primary mechanism of their cytotoxic action. wiley.com Sanguinarine exists in equilibrium between a charged, planar iminium form and a neutral, non-planar alkanolamine (pseudobase) form. nih.gov

The positively charged iminium ion (C=N⁺) is considered the active form responsible for many of the biological activities of sanguinarine, including its antifungal properties. mdpi.com This charged region facilitates strong electrostatic interactions and allows the planar molecule to intercalate between the base pairs of DNA. wiley.com The planarity of the extended aromatic system is essential for this intercalation.

The equilibrium between the iminium and pseudobase forms can be influenced by the surrounding environment, such as pH. The iminium form is more prevalent in acidic conditions, while the pseudobase is favored in alkaline conditions. The pseudobase, being more lipophilic, may facilitate passage across cell membranes, where it can then convert back to the active iminium form.

Studies have shown that modifications that affect the planarity or the charge distribution in the iminium region can significantly alter bioactivity. The reactivity of the C-6 position is particularly important, as nucleophilic attack at this site leads to the formation of the pseudobase and other derivatives. mdpi.com

Comparative Studies with Sanguinarine Derivatives and Analogues

To understand the structural requirements for bioactivity, numerous derivatives and analogues of sanguinarine have been synthesized and evaluated. These studies provide valuable insights into the SAR of this class of compounds.

One area of focus has been the modification at the C-6 position. The introduction of various substituents, such as alkoxy, cyano, and acetonyl groups, has been explored. mdpi.com For instance, 6-alkoxy dihydro derivatives and 6-cyanodihydro derivatives of sanguinarine have shown significant antifungal activity, suggesting they may act as precursors to the active iminium form. mdpi.com